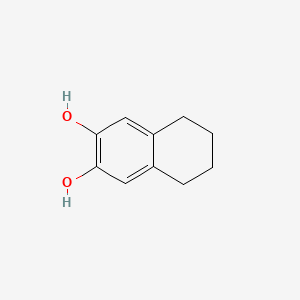

2,3-Naphthalenediol, 5,6,7,8-tetrahydro-

Description

Historical Context of Tetrahydronaphthalene Derivatives in Natural Product Chemistry

The history of tetrahydronaphthalene derivatives is deeply rooted in the broader history of natural product chemistry, which began in the early 19th century with the study of substances derived from plants and animals. sigmaaldrich.com Natural products have long been a primary source of structurally diverse and biologically active compounds, leading to the discovery of many important drugs. nih.gov

While the specific 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- moiety is not widely reported as a standalone natural product, the underlying tetralin (1,2,3,4-tetrahydronaphthalene) ring system is a recurring motif in various natural compounds. innospk.com For instance, the aryl tetralin lignans (B1203133) are a class of natural products that feature this core structure and are formed in plants through the shikimate pathway. wikipedia.org The study of these natural derivatives has provided valuable insights into their biosynthetic pathways and biological activities, laying the groundwork for synthetic chemists to explore and modify the tetralin scaffold for various applications. The partial hydrogenation of naphthalene (B1677914) to produce tetralin is a well-established industrial process, highlighting the accessibility of this foundational structure for further chemical elaboration. innospk.com

The Significance of the 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- Core as a Chemical Building Block

The 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- scaffold is a bifunctional molecule that combines the structural features of a tetralin core with a catechol-like aromatic ring. This unique combination makes it a highly valuable and versatile building block in synthetic organic chemistry.

The partially saturated cyclohexane (B81311) ring imparts a defined three-dimensional geometry, while the aromatic diol (catechol) portion offers multiple reactive sites for further functionalization. Catechols are known to be excellent ligands for metal ions and can be readily oxidized to form quinones, which are important electrophilic intermediates in various organic transformations.

The utility of the tetralin scaffold is well-demonstrated by related compounds. For example, 5,6,7,8-tetrahydro-2-naphthol (B72861) is a crucial intermediate in the synthesis of the antifungal agent Liranaftate. innospk.com This underscores the value of the tetralin framework in the construction of active pharmaceutical ingredients (APIs). innospk.com Furthermore, the fully aromatic precursor, 2,3-dihydroxynaphthalene (B165439), is an important intermediate for dyes, pigments, and antioxidants. medchemexpress.com

The existence of derivatives such as 6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol (also known as 6,7-ADTN) further confirms the significance of the title scaffold. nih.gov This specific derivative is recognized as a potent dopamine (B1211576) receptor agonist, demonstrating that the 5,6,7,8-tetrahydro-2,3-naphthalenediol core can be incorporated into neurobiologically active agents. nih.gov

While specific experimental data for 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- is scarce, the properties of the isomeric compound 5,6,7,8-Tetrahydro-1,4-naphthalenediol can provide an estimation of its physical characteristics.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | echemi.com |

| Molecular Weight | 164.20 g/mol | echemi.com |

| Boiling Point | 341.7 °C at 760 mmHg | lookchem.com |

| Flash Point | 171.8 °C | lookchem.com |

| Density | 1.233 g/cm³ | lookchem.com |

| Melting Point | 176-177 °C (for 1,4-isomer) | echemi.com |

Overview of Research Trends and Future Prospects for Tetrahydronaphthalenediol-Based Structures

The landscape of medicinal chemistry is continually evolving, with an emphasis on developing novel molecular scaffolds that can address complex biological targets. lookchem.com Fused heterocyclic and carbocyclic systems, like the tetralin core, are recognized as remarkable structural leads in drug discovery. chemsynthesis.com

The future prospects for structures based on the 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- scaffold are promising and multifaceted. Given that derivatives of this core have already shown potent biological activity, there is significant potential for further exploration. nih.gov

Key areas for future research include:

Medicinal Chemistry: The known activity of 6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol as a dopamine agonist suggests that the scaffold could be a template for developing new agents targeting neurological disorders. nih.gov The synthesis of novel libraries based on this core could lead to the discovery of compounds with activity against other G-protein coupled receptors (GPCRs) or enzymes. nih.gov

Antioxidant and Chelation Chemistry: The catechol moiety is a well-known structural alert for antioxidant activity and metal chelation. This suggests that 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- and its derivatives could be investigated for applications in conditions associated with oxidative stress or metal dysregulation. The isomeric compound 5,6,7,8-Tetrahydronaphthalene-1,4-diol is already noted for its potential antioxidant properties and enzyme-inhibiting capabilities. lookchem.com

Materials Science: The diol functionality allows for the incorporation of this scaffold into polymers and other materials. The rigid, well-defined structure could impart desirable thermal and mechanical properties to new materials. The precursor, 2,3-dihydroxynaphthalene, is already used in the synthesis of pigments and fluorescent whiteners. medchemexpress.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

3355-05-3 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,11-12H,1-4H2 |

InChI Key |

XUDZZXLUCILIRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC(=C(C=C2C1)O)O |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies for 2,3 Naphthalenediol, 5,6,7,8 Tetrahydro Containing Compounds

Strategic Approaches to the Isolation of Naphthalenediol Lignans (B1203133) from Biological Sources

The initial step in studying these compounds involves their separation from the complex matrix of the source organism, typically a plant. The choice of extraction and purification methods is critical for obtaining pure samples for analysis.

The isolation of naphthalenediol lignans from plant materials is a crucial first step. The selection of solvents and extraction methods is tailored to the physicochemical properties of the target compounds. Lignans are generally lipophilic polyphenols, making them soluble in organic solvents. nih.gov

Following extraction, the crude mixture undergoes chromatographic separation to isolate the individual compounds. Column chromatography is a fundamental and widely used technique for the purification of lignans from plant extracts. researchgate.netnih.gov

In the case of the n-hexane extract from Artemisia cina, column chromatography was successfully employed to separate a mixture of lignans. nih.govmdpi.com This process involves passing the extract through a stationary phase (like silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture), separating the components based on their different affinities for the two phases. This allowed for the isolation of a specific fraction containing a mixture of 3′-demethoxy-6-O-demethylisoguaiacin and norisoguaiacin. nih.govmdpi.com Further fractionation and purification steps, potentially involving techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), can be used to obtain the pure compounds. researchgate.netnih.gov TLC is also valuable for monitoring the progress of the separation. researchgate.net

Advanced Spectroscopic Characterization for Defining Molecular Architecture

Once a pure compound is isolated, its exact molecular structure must be determined. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed information about the atomic composition and connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules, including complex lignans. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei (typically protons and carbon-13), NMR provides a detailed map of the molecular skeleton. One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to piece together the complete structure. bjmu.edu.cn

For the lignans isolated from Artemisia cina, NMR analysis was key to their identification. The analysis of both ¹H NMR and ¹³C NMR spectra revealed the structures of 3′-demethoxy-6-O-demethylisoguaiacin and norisoguaiacin. nih.gov This compound, also known as (5R,6R,7R)-5,6,7,8-tetrahydro-5-(4-hydroxyphenyl)-6,7-dimethyl-2,3-naphthalenediol, possesses the core chemical structure of interest. nih.govmdpi.com

¹H-NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

The ¹H-NMR spectrum for 3′-demethoxy-6-O-demethylisoguaiacin, recorded in deuterated methanol (B129727) (CD₃OD), shows distinct signals corresponding to the different protons in the molecule. nih.gov The data reveals the presence of aromatic protons, protons on the tetrahydro-naphthalene ring system, and protons from methyl groups. The specific shifts and coupling constants allow for the precise assignment of each proton to its position in the structure.

Interactive ¹H-NMR Data Table for 3′-demethoxy-6-O-demethylisoguaiacin nih.gov (Data derived from studies on lignans from Artemisia cina)

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 | 6.47 | s |

| H-4 | 6.57 | s |

| H-5 | 4.09 | d |

| H-6 | 1.83 | m |

| H-7 | 1.83 | m |

| H-8eq | 2.82 | dd |

| H-8ax | 2.50 | dd |

| H-2' | 6.96 | d |

| H-3' | 6.66 | d |

| H-5' | 6.66 | d |

| H-6' | 6.96 | d |

| 7-CH₃ | 0.95 | d |

| 6-CH₃ | 0.63 | d |

s: singlet, d: doublet, dd: doublet of doublets, m: multiplet

¹³C-NMR spectroscopy complements ¹H-NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in the structure typically gives rise to a separate signal.

The ¹³C-NMR spectrum of 3′-demethoxy-6-O-demethylisoguaiacin provides the final piece of the structural puzzle, confirming the carbon framework. nih.gov The chemical shifts distinguish between aromatic carbons, aliphatic carbons in the saturated ring, and the carbons of the methyl groups. When combined with ¹H-NMR and 2D NMR data (like HSQC and HMBC), a complete and unambiguous structural assignment can be made. mdpi.com

Interactive ¹³C-NMR Data Table for 3′-demethoxy-6-O-demethylisoguaiacin nih.gov (Data derived from studies on lignans from Artemisia cina)

| Atom Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 109.9 |

| C-2 | 143.9 |

| C-3 | 142.3 |

| C-4 | 113.8 |

| C-4a | 130.6 |

| C-5 | 44.9 |

| C-6 | 41.8 |

| C-7 | 37.8 |

| C-8 | 31.0 |

| C-8a | 127.5 |

| C-1' | 137.9 |

| C-2' | 130.4 |

| C-3' | 115.8 |

| C-4' | 156.4 |

| C-5' | 115.8 |

| C-6' | 130.4 |

| 7-CH₃ | 15.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is an indispensable nuclear magnetic resonance (NMR) technique for differentiating between methyl (CH), methylene (B1212753) (CH₂), and methine (CH₃) groups, as well as quaternary carbons. In the structural analysis of lignans and other natural products containing the 5,6,7,8-tetrahydro-2,3-naphthalenediol core, DEPT experiments provide crucial information that complements standard ¹³C NMR spectra. mdpi.comsemanticscholar.orgresearchgate.net

The DEPT experiment is conducted in several phases, typically DEPT-45, DEPT-90, and DEPT-135.

DEPT-45: All protonated carbons (CH, CH₂, CH₃) appear as positive signals.

DEPT-90: Only methine (CH) groups produce a positive signal.

DEPT-135: Methine (CH) and methyl (CH₃) groups show as positive signals, while methylene (CH₂) groups appear as negative signals. Quaternary carbons are absent in all DEPT spectra.

By comparing these spectra, chemists can definitively assign the type of each carbon atom in the aliphatic ring (positions 5, 6, 7, and 8) and any substituents on the molecule. For instance, in the characterization of a new lignan (B3055560) named amislignol, DEPT spectroscopy was used in conjunction with other NMR techniques to establish its complex structure. researchgate.net

Two-Dimensional NMR Correlation Spectroscopies (e.g., COSY)

Two-dimensional (2D) NMR correlation spectroscopy is fundamental to piecing together the molecular framework by establishing connectivity between atoms. For compounds incorporating the 5,6,7,8-tetrahydro-2,3-naphthalenediol skeleton, techniques like Correlation Spectroscopy (COSY) are vital for mapping out proton-proton coupling networks.

¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. The resulting 2D spectrum displays the standard 1D ¹H NMR spectrum on both axes. Cross-peaks appearing off the diagonal indicate a coupling interaction between the two protons at the corresponding chemical shifts on the horizontal and vertical axes.

In the context of the tetrahydronaphthalene structure, COSY is instrumental in:

Tracing the sequence of protons in the saturated ring (H-5 through H-8).

Establishing the connectivity between protons on the aromatic ring.

Confirming the relative positions of substituents if they possess protons that can couple with the core structure.

For example, the definitive NMR characterization of lignans often involves DQF-COSY (Double Quantum Filtered COSY) experiments, which provide cleaner spectra with better resolution, to trace these J-coupling correlations. mdpi.com This information is critical for assembling the molecular fragments identified by other NMR and mass spectrometry techniques.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns. taylorandfrancis.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. mdpi.com

For a molecule containing the 5,6,7,8-tetrahydro-2,3-naphthalenediol core, the fragmentation pattern in electron ionization (EI-MS) would be influenced by the stable aromatic ring and the more easily fragmented aliphatic portion. Key fragmentation pathways could include:

Loss of water (H₂O): From the two hydroxyl groups.

Retro-Diels-Alder (RDA) reaction: Cleavage of the saturated ring, a common pathway for tetralin-like structures, which can help confirm the nature of the fused ring system.

Loss of alkyl fragments: Cleavage of the C-C bonds within the saturated ring (e.g., loss of ethylene, C₂H₄).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly useful for analyzing complex mixtures and identifying specific compounds like lignans. nih.gov In this technique, a precursor ion corresponding to the molecule of interest is selected and fragmented, and the resulting product ions are analyzed. This provides detailed structural information and can help differentiate between isomers. nih.gov The fragmentation of related flavonoid structures, for example, often occurs on the central rings, producing characteristic fragment ions that aid in identification. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on how they absorb infrared radiation, causing molecular vibrations (stretching, bending).

For a compound with the 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- structure, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of key functional groups. Data from the closely related compound 5,6,7,8-tetrahydronaphthalen-2-ol provides a reference for expected spectral features. nih.gov

Expected Vibrational Bands:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (phenolic) | ~3600-3200 (broad) |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~2950-2850 |

| C=C (aromatic) | Stretching | ~1600 and ~1500 |

The presence of a broad band in the 3200-3600 cm⁻¹ region is a strong indicator of the hydroxyl (-OH) groups. The sharp peaks in the 2850-3100 cm⁻¹ range confirm the presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds, consistent with the tetrahydronaphthalene skeleton.

X-ray Crystallography for Definitive Stereochemical Assignment and Conformation Analysis

While NMR and MS can build a 2D and infer a 3D structure, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure. taylorandfrancis.com This technique is the gold standard for assigning the absolute stereochemistry and analyzing the precise bond lengths, bond angles, and conformational details of a crystalline compound.

The process involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a 3D electron density map of the molecule, from which the exact position of each atom can be determined.

For complex natural products like lignans derived from the 5,6,7,8-tetrahydro-2,3-naphthalenediol scaffold, which can have multiple chiral centers, X-ray crystallography is invaluable. nih.gov It can:

Unequivocally establish the relative and absolute configuration (e.g., R/S) at each stereocenter.

Reveal the conformation of the saturated ring (e.g., chair, boat, or twist-boat).

Detail intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The synthesis and crystallization of a thiosemicarbazone derivative containing a hexamethyl-tetrahydronaphthalene moiety, for example, utilized X-ray diffraction to confirm its crystal structure and analyze intermolecular interactions. nih.gov

Elucidation of Absolute Configuration and Stereochemistry of Related Lignans (e.g., [5R-(5α,6β,7β)])

Lignans are a large class of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors. semanticscholar.org Those based on an aryltetralin skeleton are structurally related to the 5,6,7,8-tetrahydro-naphthalene core. Determining the precise stereochemistry of these lignans is crucial as biological activity is often highly dependent on the spatial arrangement of atoms.

The elucidation of the absolute configuration of a lignan, such as one with a hypothetical [5R-(5α,6β,7β)] stereochemistry, involves a combination of the techniques described above, along with chiroptical methods.

NMR Spectroscopy: Advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are critical. A NOESY experiment identifies protons that are close to each other in space, even if they are not directly bonded or J-coupled. By observing NOE correlations, chemists can deduce the relative stereochemistry of substituents on the ring system. For example, a strong NOE between a proton at C-5 and a proton at C-7 would suggest they are on the same face of the molecule (a cis relationship). researchgate.net

X-ray Crystallography: As mentioned, this is the most direct method for determining absolute configuration, provided a suitable crystal can be grown.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the chiral environment of the molecule and can often be used to assign the absolute configuration by comparing the experimental spectrum to theoretical spectra calculated for different stereoisomers or to the spectra of known related compounds.

The characterization of aryltetralin lignans from various plant species, such as those from the genus Linum, relies heavily on these integrated spectroscopic approaches to correctly identify the complex stereochemical relationships within the molecules. mdpi.comsemanticscholar.org

Synthetic Strategies and Chemical Transformations of 2,3 Naphthalenediol, 5,6,7,8 Tetrahydro Analogues

Total Synthesis Approaches for Substituted Tetrahydronaphthalenediols

The construction of the tetrahydronaphthalene core, particularly with a 2,3-dioxygenated substitution pattern, can be achieved through several strategic approaches. Key among these are cycloaddition reactions and intramolecular cyclizations.

One of the most powerful methods for constructing the tetralin skeleton is the Diels-Alder reaction, a [4+2] cycloaddition. mdpi.com This reaction often involves an o-quinodimethane intermediate, which acts as the diene component. These highly reactive species can be generated in situ from various precursors, such as benzocyclobutenes or α,α'-dihalo-o-xylenes, and subsequently trapped by a suitable dienophile to form the tetralin ring. researchgate.netmdpi.comrsc.orgacs.org For the synthesis of 2,3-disubstituted tetralins, an appropriately substituted o-quinodimethane or dienophile is required. For instance, the reaction of an o-quinodimethane with a dienophile bearing oxygenated substituents, such as a vinylene carbonate or a dihydrodioxin, can install the required functionality at the 2- and 3-positions. The reaction of o-alkenylbenzyltributylstannanes with dienophiles in the presence of an electrophile at room temperature can produce cycloadducts in high yields and with high stereoselectivity. researchgate.net

Another prevalent strategy involves intramolecular Friedel-Crafts reactions. nih.govnih.gov This approach typically starts with a suitably functionalized acyclic precursor containing a phenyl ring and a side chain that can act as the electrophilic partner. For example, a γ-aryl butyric acid or a related derivative can be cyclized under acidic conditions to form a tetralone. Subsequent reduction of the ketone and, if necessary, functional group manipulation of the aromatic ring can then lead to the desired tetrahydronaphthalenediol. An iron(III)-catalyzed strategy has been developed that proceeds via a 3,4-dihydro-2H-pyran intermediate, which then undergoes a Friedel-Crafts alkylation to afford the tetrahydronaphthalene. rsc.org

More recent methods have also been developed. A nitrogen deletion/Diels-Alder cascade reaction of isoindolines has been shown to produce substituted tetralins. acs.org This method involves the in situ formation of an o-xylylene (B1219910) which then undergoes cycloaddition. Additionally, a palladium-catalyzed cyclative C(sp³)–H/C(sp²)–H coupling of free aliphatic acids provides a direct route to tetralin scaffolds. nih.gov

Development of Regioselective and Stereoselective Synthetic Methodologies

Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. For 2,3-naphthalenediol, 5,6,7,8-tetrahydro- analogues, this involves the precise placement of the hydroxyl groups at the C-2 and C-3 positions and controlling the stereochemistry of any chiral centers, particularly on the saturated ring.

Regioselectivity: The regioselective synthesis of 2,3-dihydroxytetralins can be challenging. In Diels-Alder approaches using unsymmetrical o-quinodimethanes or dienophiles, the regiochemical outcome is governed by the electronic and steric properties of the substituents, as predicted by Frontier Molecular Orbital (FMO) theory. researchgate.net In Friedel-Crafts cyclizations, the position of cyclization is directed by the existing substituents on the aromatic ring. To achieve the 2,3-oxygenation pattern, one might start with a precursor already containing a 3,4-dialkoxyphenyl moiety.

A powerful method for introducing vicinal diols with high regioselectivity onto an existing double bond is dihydroxylation. For instance, the dihydroxylation of 1,2-dihydronaphthalene (B1214177) can, in principle, yield the desired 2,3-diol. However, controlling the reaction to occur on the aromatic ring of a pre-formed tetralin is not straightforward. A more common approach is the dihydroxylation of a suitable alkene precursor prior to the formation of the aromatic ring or as a final step in the synthesis of a related compound.

Stereoselectivity: When the saturated ring of the tetralin scaffold contains substituents, stereocontrol becomes critical. The Sharpless Asymmetric Dihydroxylation is a premier method for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derivatives of dihydroquinidine (B8771983) or dihydroquinine) to deliver the hydroxyl groups to a specific face of the double bond, thereby creating two new stereocenters with high enantiomeric excess. wikipedia.orgnih.gov This method is highly valuable for preparing enantiomerically pure tetralin precursors. For example, the asymmetric dihydroxylation of a 1,2-dihydronaphthalene derivative can provide a chiral 2,3-diol, which can then be carried forward. nih.govlibretexts.org

The stereochemical outcome of Diels-Alder reactions is also well-defined. The reaction is a syn-addition with respect to both the diene and the dienophile, and the relative stereochemistry of the substituents on the dienophile is retained in the product. Furthermore, when cyclic dienophiles are used, there is a preference for the endo product due to secondary orbital interactions. mdpi.com

Derivatization Reactions for Modifying the 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- Scaffold

The 2,3-naphthalenediol, 5,6,7,8-tetrahydro- core is a versatile template for further chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the hydroxyl groups or the tetralin ring system itself.

The two phenolic hydroxyl groups are prime sites for derivatization. Their nucleophilic character allows for a variety of transformations, including etherification and esterification. acs.org

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides, sulfates, or other alkylating agents under basic conditions (e.g., Williamson ether synthesis). This is often done to protect the hydroxyl groups during subsequent synthetic steps or to introduce specific alkoxy groups to modulate the biological activity or physical properties of the molecule. For example, methylation with dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate yields the corresponding 2,3-dimethoxy derivative.

Esterification: Esterification can be achieved by reacting the diol with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. acs.org This reaction is useful for introducing acyl groups that can serve as protecting groups or as pharmacologically relevant moieties.

Table 3.1: Common Derivatization Reactions at Hydroxyl Positions

| Reaction Type | Reagent(s) | Product | Purpose |

|---|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxy derivative | Protection, Property modulation |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester derivative | Protection, Prodrug synthesis |

| Silylation | Silyl chloride (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl ether | Protection |

Both the aromatic and the saturated rings of the tetralin scaffold can be modified.

Aromatic Ring Modification: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. wikipedia.orgvanderbilt.edumasterorganicchemistry.comyoutube.comlibretexts.org The regiochemical outcome of these reactions is directed by the existing hydroxyl (or alkoxy) groups, which are strongly activating and ortho-, para-directing. wikipedia.orgvanderbilt.edu Given the 2,3-disubstitution pattern, electrophilic attack would be expected to occur primarily at the C-1 and C-4 positions.

Saturated Ring Modification: The saturated cyclohexane (B81311) ring can also be functionalized. For instance, benzylic oxidation at the C-5 and C-8 positions can introduce carbonyl groups. Fluorination strategies have also been developed to create fluorinated tetralin analogues, which are of interest in medicinal chemistry. nih.govnih.gov One such method involves the difluorinative ring expansion of fluorinated methyleneindanes. nih.gov

The 2,3-naphthalenediol, 5,6,7,8-tetrahydro- scaffold is a key precursor in the synthesis of aryltetralin lignans (B1203133), a class of natural products with significant biological activities. nih.gov These syntheses often involve the coupling of the tetralin core with another aromatic or heterocyclic moiety.

For example, the synthesis of Taiwaniaquinol B, a natural product with a complex polycyclic structure, has been accomplished using strategies that build upon a substituted tetralin core. nih.govsynarchive.com A key step in such syntheses can be a cation-induced cyclization to construct the aryl dihydronaphthalene intermediate, which is then aromatized. nih.gov The synthesis of other lignans like justicidin B and taiwanin C also relies on building the arylnaphthalene core from suitable precursors. nih.govcapes.gov.br These syntheses highlight the importance of controlling the stereochemistry during the coupling and cyclization steps.

Investigating Reaction Mechanisms in the Synthesis of Related Compounds

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For the synthesis of tetralin derivatives, several mechanistic aspects have been investigated.

The mechanism of the Diels-Alder reaction involving o-quinodimethanes has been a subject of study, with discussions centering on whether the reaction proceeds via a concerted or a stepwise (biradical) mechanism. researchgate.net The stereospecificity observed in many of these reactions supports a concerted pathway under thermal conditions. nih.gov

In Friedel-Crafts type cyclizations, the mechanism involves the generation of a carbocation intermediate which then attacks the aromatic ring. nih.gov The stability of this intermediate and the electronic nature of the substituents on the ring determine the feasibility and regioselectivity of the reaction. Studies on the acid-catalyzed formation of tetralones have helped to elucidate these pathways. synarchive.com

Mechanistic investigations into newer synthetic methods, such as the iron-catalyzed synthesis of tetrahydronaphthalenes, have identified key intermediates. In this case, 3,4-dihydro-2H-pyrans were identified as reactive intermediates that undergo a Lewis acid-catalyzed Friedel-Crafts alkylation to yield the final tetralin product. rsc.org Similarly, studies on nitrogen deletion reactions suggest the formation of isodiazene intermediates and the subsequent generation of diradicals or o-xylylenes. acs.org

Computational Chemistry and Molecular Modeling of 2,3 Naphthalenediol, 5,6,7,8 Tetrahydro Scaffolds

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For tetrahydronaphthalene derivatives, these calculations can determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. This information is crucial for predicting sites of electrophilic and nucleophilic attack, as well as understanding the non-covalent interaction capabilities of the molecule.

Conformational Analysis and Energy Minimization Studies (e.g., AM1 Method)

Conformational analysis is essential for understanding the three-dimensional structure and stability of flexible molecules like 2,3-Naphthalenediol, 5,6,7,8-tetrahydro-. The saturated cyclohexane (B81311) ring fused to the aromatic system allows for various conformations, which can be investigated using computational methods.

Semi-empirical methods, such as the Austin Model 1 (AM1), have been employed for the conformational analysis of substituted tetrahydronaphthalene lignans (B1203133) to determine molecular stability. researchgate.net This process involves generating a set of potential energy conformers in the gas phase. researchgate.net Subsequent analysis identifies the lowest-energy conformers, which are then selected for further, more accurate optimization using higher levels of theory. researchgate.net This initial screening with less computationally expensive methods like AM1 is a common and effective strategy in computational chemistry. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Flexibility Assessment

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and assessing the flexibility of molecules over time. By simulating the atomic motions of a molecule in a given environment (e.g., in solution), MD can reveal the accessible conformations and the transitions between them.

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a critical tool in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or nucleic acid. nih.gov

Molecular docking studies have been performed on derivatives of the 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- scaffold to investigate their potential as antibacterial agents. For instance, a substituted lignan (B3055560), 3′-demethoxy-6-O-demethylisoguaiacin, which features the 5,6,7,8-tetrahydro-2,3-naphthalenediol core, was docked into the active site of DNA gyrase B. researchgate.netnih.gov The study reported binding energies of -7.12 kcal/mol for this compound, indicating a favorable interaction with the DNA gyrase structure. nih.gov Such studies help in understanding the potential mechanisms of action for novel compounds. nih.gov

Table 1: Molecular Docking Binding Energies of a Substituted 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- Derivative

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |

|---|

This interactive table is based on available research data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can be used to predict the activity of new, untested compounds.

For the 5,6,7,8-tetrahydro-naphthalene scaffold, QSAR studies could be employed to design novel derivatives with enhanced biological activities. For example, various tetrahydronaphthalene derivatives have been synthesized and evaluated for their cytotoxic effects. nih.govnih.gov By building a QSAR model based on such data, it would be possible to identify the key structural features (descriptors) that are most influential for a particular activity. These descriptors can include electronic, steric, and hydrophobic properties. While specific QSAR models for 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- are not reported, the general principles of QSAR could be applied to guide the synthesis of new analogues with improved therapeutic potential.

Mechanistic Investigations of Biological and Biochemical Interactions of 2,3 Naphthalenediol, 5,6,7,8 Tetrahydro Derivatives

Studies on Enzyme Inhibition Pathways

Research specifically investigating the inhibitory effects of 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- and its derivatives on enzyme pathways is limited in publicly available scientific literature. The following subsections detail the state of knowledge regarding its interaction with specific enzymes.

Inhibition of NADH Oxidase Enzyme

No direct studies detailing the inhibition of the NADH oxidase enzyme by 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- or its derivatives were identified in the course of this review. Broader research on NADPH oxidase inhibitors has identified various small molecules that can interfere with this enzyme's activity, often through mechanisms like reacting with flavin and heme prosthetic groups or through covalent modification of cysteine residues. nih.gov However, the specific activity of 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- within this context has not been characterized.

Inhibition of Succinoxidase Enzyme

There is no available research specifically documenting the inhibition of the succinoxidase enzyme by 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- or its derivatives.

Effects on Cytochrome Oxidase (Lack of Inhibition)

Specific studies on the effects of 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- on cytochrome oxidase, including any lack of inhibition, have not been reported in the available scientific literature.

Research on Interference with Electron Transport Systems (e.g., Mitochondrial Electron Transport)

Direct research into the interference of 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- with mitochondrial electron transport systems is not currently available. The mitochondrial electron transport chain is a known target for various compounds, and its inhibition can lead to significant cellular effects, including the generation of reactive oxygen species and the induction of signaling pathways. nih.gov However, the specific role of 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- in modulating this system has yet to be elucidated.

Molecular Basis of Interactions with Nucleic Acids and DNA Binding Sites

There are no specific studies available that investigate the molecular basis of interactions between 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- and nucleic acids or DNA binding sites. The interaction of small molecules with DNA is a complex process that can involve various binding modes, including intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. These interactions are fundamental to the mechanism of action of many therapeutic agents. Without specific research, the potential for 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- to bind to DNA remains theoretical.

Investigations into Broad-Spectrum Antimicrobial Mechanisms

While direct studies on the broad-spectrum antimicrobial mechanisms of 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- are not available, the broader class of naphthalene (B1677914) derivatives has been a subject of interest in the development of new antimicrobial agents. nih.govresearchgate.net Naphthalene-based compounds have shown potential against a range of human pathogens. nih.govresearchgate.net

The antimicrobial activity of naphthalene derivatives is thought to arise from several potential mechanisms, although these have not been specifically confirmed for 2,3-Naphthalenediol, 5,6,7,8-tetrahydro-. Some proposed mechanisms for related compounds include:

Disruption of Membrane Permeability and Integrity: Certain naphthoquinones, a related class of naphthalene derivatives, have been shown to increase the permeability of microbial cell membranes, leading to leakage of cellular contents and cell death. mdpi.com

Enzyme Inhibition: As discussed in earlier sections, the inhibition of essential enzymes is a key antimicrobial strategy. While not demonstrated for 2,3-Naphthalenediol, 5,6,7,8-tetrahydro-, other naphthalene-based compounds have been identified as inhibitors of enzymes like lactate (B86563) dehydrogenase in parasites. frontiersin.org

Interference with Cellular Processes: The diverse biological activities of naphthalene derivatives suggest they may interfere with various cellular processes essential for microbial survival. nih.govresearchgate.net

It is important to reiterate that these are general mechanisms observed for the broader class of naphthalene derivatives, and specific research is required to determine if they apply to 2,3-Naphthalenediol, 5,6,7,8-tetrahydro-.

Proposed Roles as Antioxidant Agents at a Molecular Level

The antioxidant properties of naphthalenediol derivatives are primarily attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. This process, known as hydrogen atom transfer (HAT), is a key mechanism in the antioxidant action of many phenolic compounds. The efficiency of this process for 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- and its derivatives is influenced by the stability of the resulting aryloxyl radical.

Research into the structure-antioxidant property relationships of dihydroxynaphthalenes (DHNs) indicates that the positioning of the hydroxyl groups on the naphthalene ring is a critical determinant of antioxidant efficacy. nih.govchemistryviews.org Studies comparing different DHN isomers have consistently shown that the antioxidant capacity is significantly influenced by whether the hydroxyl groups are in α or β positions. nih.govchemistryviews.org For instance, 1,8-dihydroxynaphthalene, with its α-substitution pattern, is recognized as a highly effective antioxidant platform. nih.govchemistryviews.org This enhanced activity is partly due to the formation of a stable aryloxyl radical through intramolecular hydrogen bonding. chemistryviews.org

In contrast, 2,3-naphthalenediol, which has a β-substitution pattern and is the aromatic precursor to 5,6,7,8-tetrahydro-2,3-naphthalenediol, has demonstrated surprisingly poor radical-trapping capabilities. canada.ca The antioxidant activity of 2,3-dihydroxynaphthalene (B165439) was found to be lower than what might be anticipated, even with the expectation that the second aromatic ring would lower the O-H bond dissociation enthalpy (BDE). canada.ca The saturation of one of the aromatic rings in 5,6,7,8-tetrahydro-2,3-naphthalenediol would further modify its electronic properties and, consequently, its antioxidant potential.

The primary proposed molecular mechanism for the antioxidant activity of 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- is the donation of a hydrogen atom to a free radical (R•), as depicted in the following reaction:

HO-Ar-OH + R• → •O-Ar-OH + RH

Following the initial hydrogen atom donation, the resulting semiquinone radical can be stabilized through resonance. The presence of the hydroxyl groups allows for the delocalization of the unpaired electron across the aromatic system. However, the antioxidant potency is ultimately governed by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates the hydrogen atom transfer, leading to a higher antioxidant activity.

Computational studies on various naphthalenediols have provided insights into their reactivity. Calculations of O-H bond dissociation enthalpies have been used to predict the order of reactivity for hydrogen atom transfer, which generally aligns with kinetic results from experimental assays. nih.govacs.org For example, the increased stabilization of the radical through intramolecular hydrogen bonding in 1,8-naphthalenediol, compared to 2,3-naphthalenediol, accounts for its superior antioxidant performance. acs.org

While direct experimental data on the antioxidant mechanism of 2,3-Naphthalenediol, 5,6,7,8-tetrahydro- is limited, the principles derived from studies of related naphthalenediols provide a strong basis for its proposed role as a hydrogen-donating antioxidant.

Research Findings on Related Naphthalenediol Antioxidant Activity

To contextualize the potential antioxidant capacity of 2,3-Naphthalenediol, 5,6,7,8-tetrahydro-, the following table summarizes key findings from studies on related naphthalenediol compounds.

| Compound | Assay | Key Findings | Reference |

| 1,8-Naphthalenediol | Inhibited Styrene Autoxidation | Found to be a potent H-atom transfer (HAT) compound and a very active peroxyl radical trap. canada.ca | canada.canih.gov |

| 2,3-Naphthalenediol | Inhibited Styrene Autoxidation | Exhibited surprisingly poor trapping of peroxyl radicals. canada.ca Its activity was lower than that of catechol. nih.govacs.org | canada.canih.govacs.org |

| 4-Methoxy-1,8-naphthalenediol | Inhibited Styrene Autoxidation | Demonstrated almost twice the antioxidant activity of the vitamin E model compound, 2,2,5,7,8-pentamethyl-6-chromanol. nih.govacs.org The electron-supplying methoxy (B1213986) group weakens the phenolic O-H bond. canada.ca | canada.canih.govacs.org |

| Dihydroxynaphthalenes (general) | DPPH and FRAP assays, Laser Flash Photolysis | α-Substituted DHNs (e.g., 1,8- and 1,6-DHN) show higher antioxidant power than β-substituted DHNs (e.g., 2,6- and 2,7-DHN). nih.govchemistryviews.org The generation and fate of the intermediate naphthoxyl radicals are the main factors governing antioxidant activity. nih.govchemistryviews.org | nih.govchemistryviews.org |

Future Research Trajectories and Unexplored Dimensions for 2,3 Naphthalenediol, 5,6,7,8 Tetrahydro Research

Novel Synthetic Methodologies for Accessing Diverse Derivatives

The ability to synthesize a wide array of derivatives is fundamental to exploring the full potential of the 5,6,7,8-tetrahydro-2,3-naphthalenediol scaffold. While methods such as the selective ionic hydrogenation of 2,3-naphthalenediol have been established, future research will likely focus on more efficient, versatile, and sustainable synthetic strategies. researchgate.netresearchgate.net

Key areas for development include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce specific enantiomers of chiral derivatives. This is crucial as different stereoisomers often exhibit distinct biological activities.

Flow Chemistry: Implementing continuous flow processes for the synthesis of the core structure and its derivatives. This can lead to improved reaction control, higher yields, enhanced safety, and easier scalability compared to traditional batch methods.

Biocatalysis: Employing enzymes as catalysts for specific transformations. Biocatalysis can offer high selectivity under mild, environmentally friendly conditions.

Homologation Chemistry: Further exploring homologation reactions, which involve adding carbon atoms to the molecular skeleton, can create novel derivatives. unime.it For instance, the use of organometallic reagents like lithium halocarbenoids can introduce new functional groups and expand the chemical space of accessible compounds. unime.it

Green Chemistry Approaches: Utilizing greener solvents, catalysts (such as Preyssler's anion, which has been used for other oxidation reactions), and energy sources to reduce the environmental impact of synthesis. researchgate.net

| Synthetic Strategy | Potential Advantage | Research Focus |

| Asymmetric Catalysis | Access to enantiomerically pure compounds with specific biological activities. | Development of novel chiral ligands and catalysts. |

| Flow Chemistry | Improved scalability, safety, and reaction control. | Reactor design and optimization of reaction parameters. |

| Biocatalysis | High selectivity and environmentally friendly reaction conditions. | Enzyme discovery and engineering for desired transformations. |

| Organometallic Chemistry | Creation of novel carbon skeletons and functional group introduction. | Exploring new organometallic reagents and homologation pathways. unime.it |

Advanced Analytical Techniques for Comprehensive Profiling of Related Compounds

As more complex derivatives are synthesized, the need for sophisticated analytical techniques to fully characterize them becomes paramount. Future research will leverage cutting-edge analytical chemistry to provide unambiguous structural elucidation and purity assessment.

Prospective analytical advancements include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or FT-ICR MS for precise mass measurements, enabling confident determination of elemental compositions.

Advanced NMR Spectroscopy: Routine use of 2D-NMR experiments (e.g., COSY, HSQC, HMBC) for complete and unambiguous assignment of proton and carbon signals, which is critical for complex structures. unime.itmdpi.comunam.mx

Chiral Chromatography: Development of robust methods using chiral stationary phases in HPLC or SFC to separate and quantify individual enantiomers of chiral derivatives.

Hyphenated Techniques: Increased use of coupled techniques like LC-MS/MS, GC-MS, and LC-NMR to separate complex mixtures and provide detailed structural information on each component simultaneously.

Single-Crystal X-ray Crystallography: This technique remains the gold standard for determining the three-dimensional structure of crystalline compounds, providing definitive proof of stereochemistry and conformation. researchgate.net

Expansion of Computational Models for Enhanced Predictive Capabilities

Computational chemistry offers a powerful tool for accelerating the discovery process by predicting the properties and activities of novel compounds before they are synthesized. Future work will focus on building more accurate and predictive computational models.

Key directions for computational research:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of 5,6,7,8-tetrahydro-2,3-naphthalenediol derivatives with their biological activities.

Molecular Dynamics (MD) Simulations: Performing extended MD simulations to study the dynamic behavior of these molecules and their interactions with biological targets, providing insights into binding stability and conformational changes. unime.it

Advanced Molecular Docking: Employing more sophisticated docking algorithms and scoring functions to predict the binding modes and affinities of derivatives against a wider range of biological targets, such as the DNA gyrase B enzyme targeted by some lignan (B3055560) derivatives. mdpi.comresearchgate.net

Quantum Mechanics (QM): Using QM methods to accurately calculate electronic properties, reaction mechanisms, and spectroscopic parameters, which can aid in both synthesis design and understanding biological function.

Machine Learning and AI: Integrating artificial intelligence to screen vast virtual libraries of potential derivatives, identifying promising candidates for synthesis and testing based on predicted properties.

| Computational Method | Application in Future Research | Desired Outcome |

| QSAR | Predicting biological activity of unsynthesized derivatives. | Prioritization of synthetic targets. |

| MD Simulations | Understanding ligand-protein binding dynamics and stability. | Insights into mechanism of action. unime.it |

| Molecular Docking | Screening virtual libraries against new biological targets. | Identification of novel lead compounds. mdpi.comresearchgate.net |

| Machine Learning/AI | High-throughput virtual screening and property prediction. | Rapid discovery of candidates with desired profiles. |

Identification and Characterization of Novel Biological Targets and Pathways

While some derivatives of the core structure are known to interact with specific targets, such as dopamine (B1211576) receptors for 6-amino-5,6,7,8-tetrahydro-2,3-naphthalenediol (6,7-ADTN), a vast landscape of potential biological interactions remains unexplored. nih.govnih.gov

Future research should aim to:

Phenotypic Screening: Testing libraries of derivatives in cell-based or whole-organism assays to identify novel biological effects without a preconceived target.

Chemical Proteomics: Using techniques like activity-based protein profiling (ABPP) to identify the direct protein targets of active compounds within a complex biological system.

Target Deconvolution: For compounds identified through phenotypic screening, employing methods to pinpoint the specific molecular target responsible for the observed effect. This could uncover unexpected therapeutic opportunities, potentially in areas like oncology, as hinted by preliminary findings. researchgate.net

Pathway Analysis: Once a target is identified, investigating the broader biological pathways that are modulated by the compound's activity to understand its full physiological effect.

Integration of Multi-Omics Data for Systems-Level Understanding of Biochemical Effects

To achieve a holistic understanding of how 5,6,7,8-tetrahydro-2,3-naphthalenediol and its derivatives affect biological systems, future research must move towards a systems biology approach. This involves integrating data from multiple "omics" platforms.

A potential multi-omics workflow could include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in response to compound treatment to identify regulated genes and pathways.

Proteomics: Quantifying changes in the levels of thousands of proteins to understand the compound's impact on cellular machinery and signaling networks.

Metabolomics: Profiling changes in small-molecule metabolites to capture the downstream functional consequences of the compound's activity on cellular metabolism.

Data Integration: Using bioinformatics and computational biology to integrate these diverse datasets. This systems-level view can reveal emergent properties, off-target effects, and compensatory mechanisms that would be missed by studying a single target in isolation.

| Omics Technology | Information Gained | Potential Insight |

| Transcriptomics | Changes in global gene expression. | Identification of regulated biological pathways. |

| Proteomics | Changes in protein abundance and post-translational modifications. | Elucidation of affected signaling and regulatory networks. |

| Metabolomics | Alterations in endogenous small-molecule metabolite levels. | Understanding of functional impact on cellular metabolism. |

| Integrated Analysis | A holistic view of the cellular response to the compound. | Comprehensive mechanism of action and systems-level effects. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Naphthalenediol, 5,6,7,8-tetrahydro-?

- Methodology : The compound is typically synthesized via catalytic hydrogenation of 2,3-naphthalenediol derivatives. Key steps include:

- Reduction : Use of palladium-on-carbon (Pd/C) or Raney nickel under hydrogen pressure (1–3 atm) in ethanol or THF to reduce the naphthalene ring to its tetrahydro form .

- Protection/Deprotection : Protecting hydroxyl groups with acetyl or benzyl groups during multi-step syntheses to prevent undesired side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can spectroscopic methods characterize 2,3-Naphthalenediol, 5,6,7,8-tetrahydro-?

- UV-Vis Spectroscopy : Absorbance peaks at ~275 nm (aromatic π→π* transitions) and ~320 nm (hydroxyl n→π* transitions) .

- NMR Analysis :

- ¹H NMR : Signals at δ 6.5–7.2 ppm (aromatic protons), δ 2.5–3.0 ppm (tetrahydro-methylene protons), and δ 1.5–2.0 ppm (methyl groups in substituted derivatives) .

- ¹³C NMR : Peaks at 110–130 ppm (aromatic carbons) and 20–35 ppm (aliphatic carbons) .

Q. What safety protocols are critical for handling this compound?

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous organic waste .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the naphthalene ring be addressed?

- Electrophilic Substitution : Direct hydroxyl groups to activate specific positions (e.g., para to -OH groups). Use Lewis acids (FeCl₃, AlCl₃) to enhance regioselectivity in Friedel-Crafts alkylation/acylation .

- Catalytic Strategies : Employ transition-metal catalysts (e.g., Pd or Rh) for C-H activation at sterically accessible positions .

- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps and frontier molecular orbitals .

Q. How to resolve contradictory spectroscopic data for derivatives of this compound?

- Case Example : Discrepancies in ¹H NMR chemical shifts for methyl-substituted derivatives may arise from conformational flexibility. Solutions include:

- Variable-Temperature NMR : Analyze spectra at 25°C and -40°C to identify dynamic effects .

- 2D NMR (COSY, NOESY) : Confirm proton-proton correlations and spatial proximity of substituents .

- X-ray Crystallography : Resolve ambiguities by determining solid-state structures .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

- Intermediate in Drug Discovery : Used to synthesize tetralin-based dopamine agonists and retinoid receptor modulators. Key steps:

- Functionalization : Introduce amino or carboxyl groups via nucleophilic substitution or oxidation .

- Biological Testing : Evaluate pharmacological activity (e.g., IC₅₀ values in receptor-binding assays) .

- Polymer Chemistry : Serve as a monomer for thermally stable polyesters via condensation polymerization .

Q. What are the structure-activity relationship (SAR) trends for derivatives in pharmacological studies?

- Hydroxyl Group Positioning : Derivatives with adjacent -OH groups (e.g., 2,3-dihydroxyl) show enhanced metal-chelating activity, relevant in antioxidant or antitumor agents .

- Substituent Effects : Alkyl chains at position 6 improve lipid solubility, enhancing blood-brain barrier penetration in CNS-targeted drugs .

- Data Sources : Compare IC₅₀ values from enzymatic assays (e.g., COX-2 inhibition) against computational docking scores to validate SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.